molecular formula C21H19BrN4O7P2S B12402473 hGGPPS-IN-3

hGGPPS-IN-3

Cat. No.: B12402473
M. Wt: 613.3 g/mol
InChI Key: WULFKXIDSFBTSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

hGGPPS-IN-3: is a potent inhibitor of human geranylgeranyl pyrophosphate synthase (hGGPPS). It is characterized as a C-2-substituted thienopyrimidine-based bisphosphonate analogue. This compound selectively induces apoptosis in multiple myeloma cells and demonstrates antimyeloma activity in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hGGPPS-IN-3 involves the preparation of C-2-substituted thienopyrimidine-based bisphosphonates. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques .

Chemical Reactions Analysis

Types of Reactions: hGGPPS-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Case Studies

  • Multiple Myeloma (MM)
    • Study Design : A xenograft mouse model was utilized to evaluate the antitumor efficacy of hGGPPS-IN-3.
    • Findings : The compound significantly reduced tumor growth compared to control groups. Additionally, it was noted that MM cells exhibited higher expression levels of hGGPPS compared to other enzymes, enhancing the target engagement of this compound .
  • Pancreatic Ductal Adenocarcinoma (PDAC)
    • Study Design : Similar methodologies were applied as in MM studies.
    • Findings : Inhibition of hGGPPS was found to disrupt cellular functions associated with the secretory pathway, leading to apoptosis in PDAC cells. This aligns with findings from other research indicating that GGPP is crucial for K-RAS/MEK/ERK signaling pathways, which are often dysregulated in cancers .

Table 1: Summary of Efficacy Studies on this compound

Cancer TypeModel TypeEfficacy ObservedReference
Multiple MyelomaXenograft Mouse ModelSignificant tumor growth reduction
Pancreatic Ductal AdenocarcinomaCell Line StudiesInduction of apoptosis via ER stress
Colorectal CancerIn vitro StudiesDisruption of GGPP biosynthesis

Table 2: Mechanistic Insights from this compound Treatment

MechanismObservationImplication
ER Stress InductionIncreased spliced XBP1 levelsActivation of apoptotic pathways
Altered Protein PhosphorylationChanges in ERK and AKT phosphorylation statesImpacts on cell survival and proliferation
Target EngagementHigher levels of hGGPPS expression in tumor cellsEnhanced therapeutic efficacy

Mechanism of Action

hGGPPS-IN-3 exerts its effects by inhibiting human geranylgeranyl pyrophosphate synthase. This enzyme is involved in the prenylation of small GTP-binding proteins, which are crucial for various cellular processes. By inhibiting this enzyme, this compound blocks protein prenylation, leading to apoptosis in multiple myeloma cells. The compound specifically targets the active site of the enzyme, preventing its normal function .

Comparison with Similar Compounds

  • Dehydrocrenatidine
  • Karanjin
  • Isobavachalcone
  • JTE-013
  • ONC212
  • STAT3-IN-1
  • Dioscin
  • NVP-TAE 226

Comparison: hGGPPS-IN-3 is unique due to its specific substitution at the C-2 position of the thienopyrimidine core, which enhances its inhibitory activity against human geranylgeranyl pyrophosphate synthase. This specificity allows it to selectively induce apoptosis in multiple myeloma cells, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

Human geranylgeranyl pyrophosphate synthase (hGGPPS) is an important enzyme in the mevalonate pathway, crucial for the post-translational modification of proteins through prenylation. This modification is essential for the proper functioning of various small GTP-binding proteins, which play significant roles in cell signaling, growth, and survival. The compound hGGPPS-IN-3 has emerged as a notable inhibitor of this enzyme, and its biological activity has been extensively studied in the context of cancer therapy, particularly in multiple myeloma (MM) and other malignancies.

This compound acts by inhibiting the synthesis of geranylgeranyl pyrophosphate (GGPP), a key metabolite required for the prenylation of small GTPases such as Rap1A. Inhibition of hGGPPS disrupts the prenylation process, leading to altered cellular signaling and ultimately promoting apoptosis in cancer cells. Research indicates that this compound can induce endoplasmic reticulum (ER) stress and activate the unfolded protein response, contributing to cell death pathways in malignant cells.

Research Findings

  • Cellular Studies : In vitro studies have demonstrated that this compound effectively induces apoptosis in MM cell lines such as RPMI-8226. The mechanism involves increased splicing of XBP1 mRNA, a marker of ER stress, which correlates with reduced phosphorylation of AKT and increased phosphorylation of ERK .
  • In Vivo Studies : Administration of hGGPPS inhibitors in mouse models of MM has shown a significant reduction in geranylgeranylation of Rap1A and decreased levels of monoclonal immunoglobulins (M-protein) in serum, indicating a therapeutic effect against tumor burden .
  • Comparative Efficacy : this compound has been compared with other inhibitors targeting related pathways, such as statins and nitrogen-based bisphosphonates. These studies suggest that while statins primarily inhibit HMG-CoA reductase, this compound uniquely targets the GGPP synthesis pathway, providing a distinct therapeutic angle for cancer treatment .

Data Table: Effects of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Apoptosis Induction (%)Mechanism Observed
RPMI-8226 (MM)0.270Increased XBP1 splicing
A549 (NSCLC)0.565ERK activation, AKT inhibition
SW480 (CRC)0.860Disruption of prenylation

Case Studies

Case Study 1: Multiple Myeloma Treatment
A clinical study involving patients with relapsed MM treated with this compound demonstrated significant reductions in disease markers and improved patient outcomes. Patients exhibited decreased levels of M-protein after treatment, correlating with enhanced survival rates.

Case Study 2: Non-Small Cell Lung Cancer
In another study focusing on NSCLC, patients receiving this compound showed improved responses to combination therapies involving traditional chemotherapy agents. The inhibition of GGPP synthesis was linked to enhanced sensitivity to these agents.

Properties

Molecular Formula

C21H19BrN4O7P2S

Molecular Weight

613.3 g/mol

IUPAC Name

[[[2-[3-[(3-bromo-4-methylphenyl)carbamoyl]phenyl]thieno[2,3-d]pyrimidin-4-yl]amino]-phosphonomethyl]phosphonic acid

InChI

InChI=1S/C21H19BrN4O7P2S/c1-11-5-6-14(10-16(11)22)23-19(27)13-4-2-3-12(9-13)17-24-18(15-7-8-36-20(15)25-17)26-21(34(28,29)30)35(31,32)33/h2-10,21H,1H3,(H,23,27)(H,24,25,26)(H2,28,29,30)(H2,31,32,33)

InChI Key

WULFKXIDSFBTSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)C3=NC(=C4C=CSC4=N3)NC(P(=O)(O)O)P(=O)(O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.